3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H7F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an aniline moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline typically involves the reaction of 3-nitroaniline with hexafluoropropanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group, and the hexafluoropropoxy group is introduced .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline involves its interaction with specific molecular targets. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties but different functional groups.
3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: Another derivative with a chloro substituent, offering different reactivity and applications.
Uniqueness
3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline stands out due to its unique combination of aniline and hexafluoropropoxy groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHXPOWENLPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.